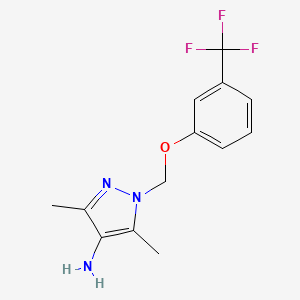

3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine

Description

3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazol-4-amine is a pyrazole-based compound characterized by a 3,5-dimethyl-substituted pyrazole core and a phenoxymethyl side chain modified with a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring. Its molecular formula is C₁₄H₁₅F₃N₃O, with a molecular weight of 314.29 g/mol . The trifluoromethyl group confers enhanced metabolic stability and hydrophobic interactions, making it a candidate for biological applications. The compound’s synthesis likely involves alkylation of the pyrazole amine with a phenoxymethyl chloride derivative, following protocols analogous to those described for structurally related pyrazole-3-carboxamides .

Properties

IUPAC Name |

3,5-dimethyl-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O/c1-8-12(17)9(2)19(18-8)7-20-11-5-3-4-10(6-11)13(14,15)16/h3-6H,7,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAGMVBFZAUKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1COC2=CC=CC(=C2)C(F)(F)F)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazol-4-amine, also known by its CAS number 956396-71-7, is a pyrazole derivative that has attracted attention for its potential biological activities. This compound features a trifluoromethyl group and a phenoxy moiety, which are known to enhance the pharmacological properties of organic molecules. This article reviews the biological activity of this compound based on recent research findings.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The presence of the trifluoromethyl group in the structure often enhances these activities.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to 3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazol-4-amine possess significant anti-inflammatory properties. For instance:

- A series of pyrazole derivatives were tested against cyclooxygenase (COX) enzymes, showing IC50 values that indicate potent inhibition .

- Specific derivatives exhibited superior anti-inflammatory activity compared to standard drugs like diclofenac sodium, with IC50 values reported as low as 5.40 µM for COX-1 and 0.01 µM for COX-2 .

Analgesic Activity

The analgesic properties of this compound have also been evaluated:

- In vivo studies indicated significant pain relief comparable to established analgesics such as celecoxib and indomethacin .

- The selectivity index for COX-2 inhibition was notably high, suggesting a favorable safety profile for potential therapeutic applications .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been widely documented:

- Compounds similar to 3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazol-4-amine have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .

Structure–Activity Relationship (SAR)

The incorporation of the trifluoromethyl group significantly impacts the biological activity of pyrazole derivatives:

- Studies have shown that substituents at the para-position of phenolic rings can enhance potency against specific targets such as serotonin uptake inhibitors .

Case Studies

- Study on Anti-inflammatory Properties :

- Antimicrobial Efficacy :

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3,5-dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1H-pyrazol-4-amine are compared below with six structurally related pyrazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

The 1-naphthylmethyl derivative () exhibits higher aromaticity, which may enhance binding to hydrophobic protein pockets .

Biological Activity :

- Compound 11 () demonstrates explicit GLUT1 inhibitory activity, suggesting pyrazole-4-amine derivatives can target transporters. The target compound’s CF₃ group may similarly enhance target binding through hydrophobic interactions .

Synthetic Accessibility :

- Most compounds, including the target, are synthesized via analogous routes (e.g., condensation of ketones with hydrazines), enabling systematic structure-activity relationship (SAR) studies .

Metabolic Stability :

- The trifluoromethyl group in the target compound is resistant to oxidative metabolism, a feature absent in chloro- or methyl-substituted analogs () .

Q & A

Q. What interdisciplinary approaches integrate synthetic chemistry, environmental science, and toxicology for holistic risk assessment?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.